N-(4-bromo-1,3-thiazol-5-yl)acetamide
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Overview
Description
N-(4-bromo-1,3-thiazol-5-yl)acetamide is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-1,3-thiazol-5-yl)acetamide typically involves the bromination of thiazole followed by acetamidation. One common method involves the reaction of 2-amino-5-bromothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out in a solvent like methylene chloride at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions.
Acylation and Alkylation: The acetamide group can participate in acylation or alkylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring.
Scientific Research Applications
N-(4-bromo-1,3-thiazol-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-1,3-thiazol-5-yl)acetamide in biological systems involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the biosynthesis of essential bacterial lipids, thereby exerting its antibacterial effects . In anticancer research, it may interfere with cellular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(5-bromothiazol-2-yl)acetamide: Similar in structure but with the bromine atom at a different position on the thiazole ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide:
Uniqueness
N-(4-bromo-1,3-thiazol-5-yl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials with tailored properties.
Properties
Molecular Formula |
C5H5BrN2OS |
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Molecular Weight |
221.08 g/mol |
IUPAC Name |
N-(4-bromo-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C5H5BrN2OS/c1-3(9)8-5-4(6)7-2-10-5/h2H,1H3,(H,8,9) |
InChI Key |
XCJBTXGMPSZWCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=CS1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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